

# A Head-to-Head Comparison: Voxelisib vs. Rapamycin in Targeting mTORC1 and mTORC2

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## Compound of Interest

Compound Name: Voxelisib

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For Researchers, Scientists, and Drug Development Professionals: An objective guide to the differential effects of **Voxelisib** and Rapamycin on the mTOR signaling pathway, supported by experimental data and detailed protocols.

The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that forms two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[1] Dysregulation of the mTOR pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[2] This guide provides a detailed comparison of two prominent mTOR inhibitors, **Voxelisib** and Rapamycin, focusing on their efficacy and mechanism of action against mTORC1 and mTORC2.

## Mechanism of Action: A Tale of Two Inhibitors

**Voxelisib**, also known as XL765 or SAR245409, is a dual inhibitor that targets both phosphoinositide 3-kinase (PI3K) and mTOR.[3] It acts as an ATP-competitive inhibitor, binding to the kinase domain of mTOR and thereby blocking the activity of both mTORC1 and mTORC2.[4][5] This dual-targeting approach aims to overcome the feedback activation of the PI3K/AKT pathway often observed with mTORC1-specific inhibitors.[1]

Rapamycin, and its analogs (rapalogs), function as allosteric inhibitors of mTORC1.[6] Rapamycin first binds to the immunophilin FKBP12, and this complex then interacts with the FRB domain of mTOR within the mTORC1 complex.[7] This interaction does not directly inhibit the kinase activity but rather disrupts the association of mTORC1 with its substrates, effectively blocking downstream signaling.[1] While mTORC1 is highly sensitive to rapamycin, mTORC2 is

generally considered insensitive to acute rapamycin treatment.[\[8\]](#)[\[9\]](#) However, prolonged exposure to rapamycin has been shown to inhibit the assembly of mTORC2 in some cell types.[\[10\]](#)[\[11\]](#)

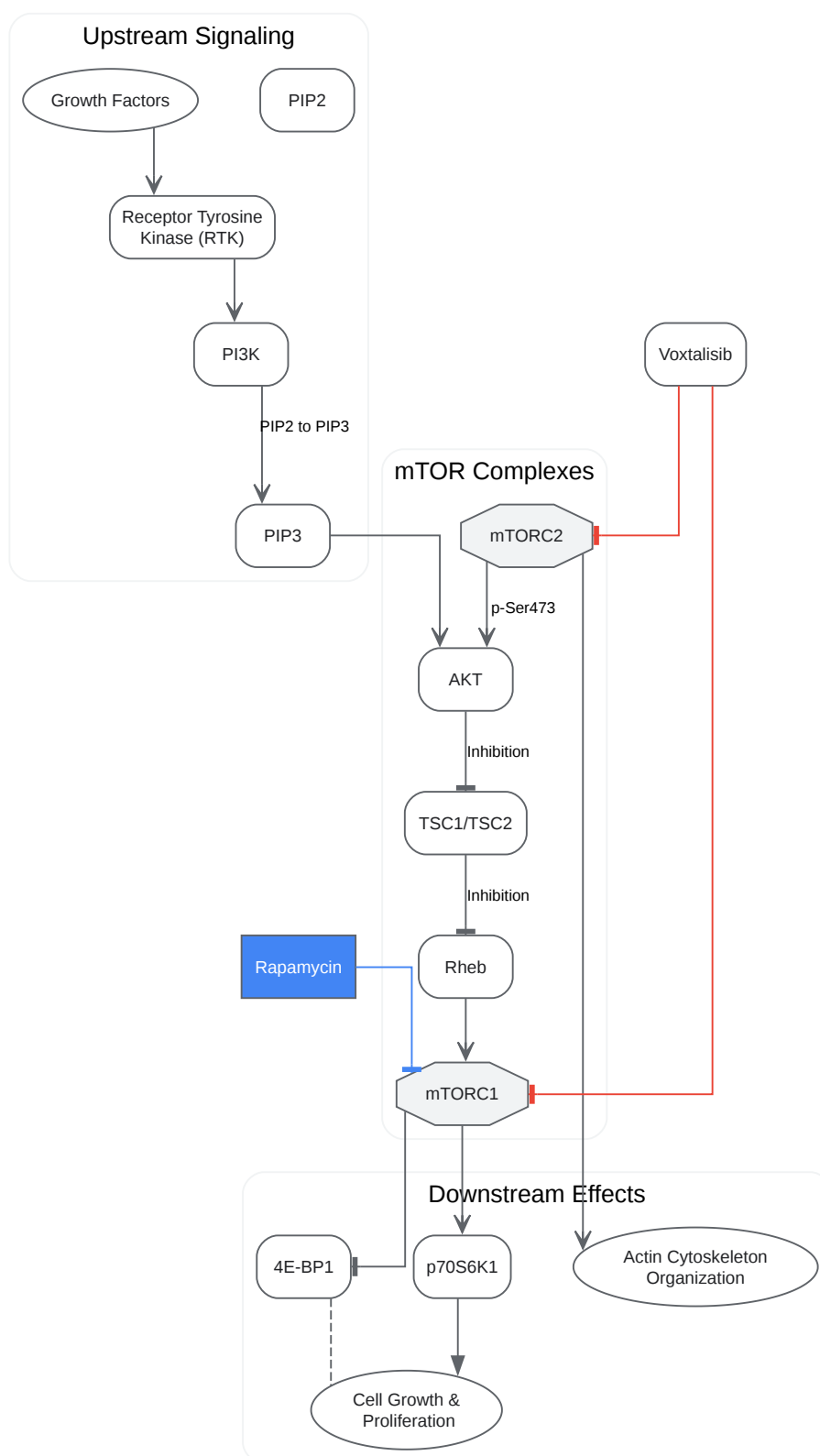
## Quantitative Comparison of Inhibitory Activity

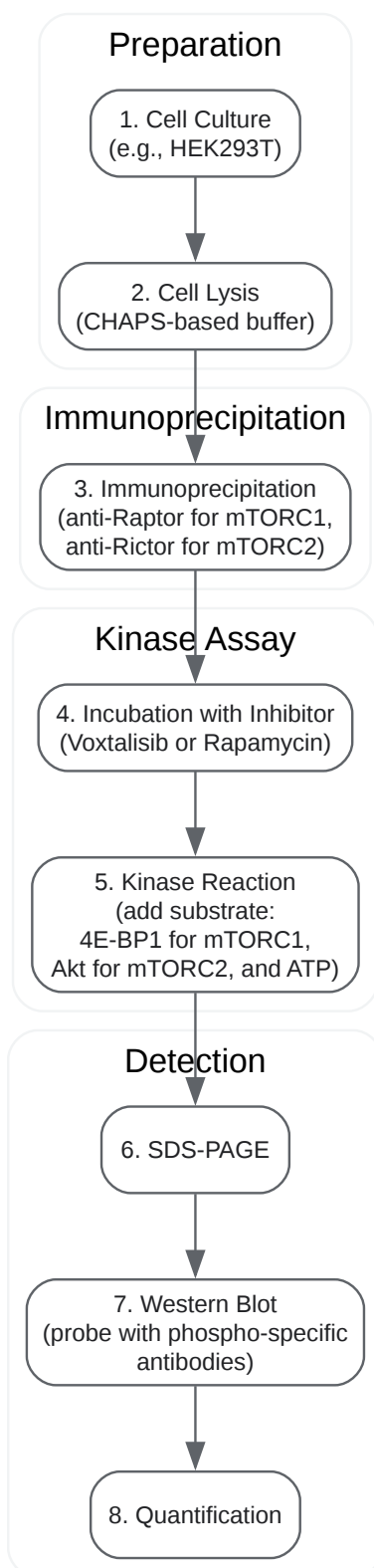
The following table summarizes the half-maximal inhibitory concentrations (IC50) of **Voxtalisib** and Rapamycin against mTORC1 and mTORC2, providing a quantitative measure of their potency.

Inhibitor	Target	IC50	Mechanism of Action
Voxtalisib	mTORC1	~160 nM <a href="#">[4]</a>	ATP-competitive
	mTORC2	~910 nM <a href="#">[4]</a>	ATP-competitive
Rapamycin	mTORC1	~0.1 nM (in HEK293 cells) <a href="#">[6]</a>	Allosteric
	mTORC2	Largely insensitive (acute); Chronic treatment may inhibit assembly <a href="#">[8]</a> <a href="#">[10]</a>	Indirect

## Signaling Pathway and Inhibition Points

The diagram below illustrates the mTOR signaling pathway and the distinct points of inhibition for **Voxtalisib** and Rapamycin.





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